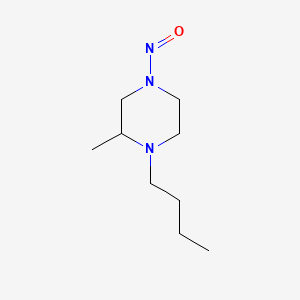

1-Butyl-2-methyl-4-nitrosopiperazine

Description

Structure

3D Structure

Properties

CAS No. |

109374-15-4 |

|---|---|

Molecular Formula |

C9H19N3O |

Molecular Weight |

185.271 |

IUPAC Name |

1-butyl-2-methyl-4-nitrosopiperazine |

InChI |

InChI=1S/C9H19N3O/c1-3-4-5-11-6-7-12(10-13)8-9(11)2/h9H,3-8H2,1-2H3 |

InChI Key |

UMDNICHBGYIWFS-UHFFFAOYSA-N |

SMILES |

CCCCN1CCN(CC1C)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Butyl 2 Methyl 4 Nitrosopiperazine

De Novo Synthesis Pathways for 1-Butyl-2-methyl-4-nitrosopiperazine and Related Analogues

Mechanistic Investigations of Nitrosation Reactions from Precursor Amines

The introduction of the nitroso group onto the piperazine (B1678402) nitrogen is a pivotal step. The nitrosation of secondary amines, such as the 1-butyl-2-methylpiperazine (B6332208) precursor, is a well-studied reaction that typically involves a nitrosating agent (XNO). sci-hub.se The formation of the nitrosamine (B1359907) is a reversible process, though the equilibrium generally favors the product. sci-hub.se

Commonly, nitrosation is achieved using nitrous acid, which is generated in situ from an alkali metal nitrite (B80452) (like sodium nitrite) and a strong mineral acid. google.com The reaction proceeds through the protonation of nitrous acid, which then loses water to form the highly reactive nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which acts as the primary nitrosating agent. nih.govresearchgate.net The secondary amine nitrogen then performs a nucleophilic attack on the nitrosating species to form the N-nitrosamine. rsc.orgnih.gov

Strategies for Alkylation and Directed Functionalization of Piperazine Ring Systems

The synthesis of the required precursor, 1-butyl-2-methylpiperazine, involves the strategic functionalization of the piperazine core. The piperazine moiety is a common heterocycle in various molecules, partly due to the facility of its insertion through established synthetic methods. nih.gov

Direct N-alkylation of a pre-existing 2-methylpiperazine (B152721) with a butyl halide (e.g., butyl bromide or iodide) is a primary approach. nih.govgoogle.com However, controlling the reaction to achieve selective mono-alkylation over di-alkylation at both nitrogen atoms presents a significant challenge. researchgate.net To circumvent this, one of the piperazine nitrogens can be temporarily protected with a group like tert-butoxycarbonyl (Boc). researchgate.net This allows for the selective alkylation of the unprotected nitrogen, followed by the removal of the protecting group to yield the mono-substituted product. researchgate.net Another strategy to improve yields in alkylations with alkyl chlorides or bromides is the addition of sodium or potassium iodide, which promotes a halogen exchange (Finkelstein reaction) to form the more reactive alkyl iodide in situ. nih.gov

An alternative to direct alkylation is reductive amination. This involves reacting 2-methylpiperazine with butyraldehyde (B50154) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the N-butyl bond. researchgate.net This method avoids the potential for over-alkylation that can lead to quaternary ammonium (B1175870) salts. researchgate.net

Table 1: Selected Strategies for Piperazine Functionalization

| Strategy | Reagents & Conditions | Outcome | Key Considerations |

| Direct N-Alkylation | 2-methylpiperazine, Butyl halide, Base (e.g., K₂CO₃) | 1-Butyl-2-methylpiperazine | Risk of di-alkylation; control of stoichiometry is crucial. researchgate.net |

| Protected N-Alkylation | 1-Boc-2-methylpiperazine, Butyl halide, Base; followed by deprotection (e.g., acid) | 1-Butyl-2-methylpiperazine | Clean, selective mono-alkylation; requires extra protection/deprotection steps. researchgate.net |

| Reductive Amination | 2-methylpiperazine, Butyraldehyde, Reducing agent (e.g., NaBH(OAc)₃) | 1-Butyl-2-methylpiperazine | Avoids over-alkylation; mild conditions. researchgate.net |

Exploration of Stereoselective Synthesis Approaches for Substituted Nitrosopiperazines

The presence of a substituent at the C2 position of the piperazine ring in this compound creates a chiral center. Achieving stereoselectivity in the synthesis is a sophisticated challenge that often requires building the ring from chiral precursors or using asymmetric methods.

One effective strategy involves starting with optically pure amino acids. nih.gov For instance, a chiral amino acid can be converted over several steps into a key chiral 1,2-diamine intermediate, which then undergoes cyclization to form the desired enantiopure 3-substituted piperazine structure. nih.gov This foundational approach ensures the stereochemistry is set from the beginning of the synthetic sequence.

Another advanced method is the direct asymmetric functionalization of the piperazine ring. nih.gov This can be accomplished through the asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, followed by trapping the resulting organolithium species with an electrophile. nih.gov While powerful, the success and stereochemical outcome of this method can be unexpectedly influenced by the nature of the electrophile and the substituent on the distal nitrogen atom. nih.gov Such approaches allow for the creation of specific stereoisomers, such as 2,5-trans or 2,6-trans piperazines. nih.gov

Post-Synthetic Modifications and Derivatization Strategies for Nitrosopiperazine Scaffolds

Once synthesized, the nitrosopiperazine scaffold is not static. The nitroso group and the adjacent α-carbons are reactive sites that can be targeted for further chemical transformations, enabling the creation of a diverse library of related compounds.

Mechanisms and Applications of Reduction and Denitrosation Reactions

The N-nitroso group can be chemically modified through reduction or removed entirely via denitrosation.

Reduction: The reduction of N-nitrosamines can yield 1,1-disubstituted hydrazines. acs.orgnih.gov For this compound, this transformation would produce 1-amino-4-butyl-2-methylpiperazine. A variety of reagents can effect this change, with one of the oldest methods being the use of zinc dust in acetic acid. acs.orgnih.gov More modern and powerful reducing agents like lithium aluminum hydride (LAH) are also effective. acs.org The choice of reagent can sometimes influence the final product; for example, the reduction of nitro compounds can lead to amines, hydroxylamines, or oximes depending on the conditions and reagents used. wikipedia.org

Denitrosation: This process regenerates the parent secondary amine by cleaving the N-N bond, converting this compound back to 1-butyl-2-methylpiperazine. sci-hub.se This reaction is often acid-catalyzed. sci-hub.se Denitrosation can be achieved through various methods, including catalytic hydrogenolysis with Raney nickel. acs.orgnih.gov Other chemical methods involve reagents like sulfamic acid in the presence of a strong acid, or ethanethiol (B150549) and p-toluenesulfonic acid (PTSA) under mild conditions. google.comorganic-chemistry.org Denitrosation is a crucial step in synthetic sequences where the nitroso group is used as a temporary protecting or activating group. acs.org

Table 2: Selected Post-Synthetic Transformations

| Transformation | Reagent(s) | Product from this compound |

| Reduction | Zinc dust / Acetic Acid or LiAlH₄ | 1-Amino-4-butyl-2-methylpiperazine |

| Denitrosation | H₂ / Raney Nickel | 1-Butyl-2-methylpiperazine |

| Denitrosation | Ethanethiol / PTSA | 1-Butyl-2-methylpiperazine |

| Denitrosation | Acid (e.g., HCl) | 1-Butyl-2-methylpiperazine |

Reactivity Studies and Synthetic Utility of α-Lithiated Nitrosopiperazines

A key feature of N-nitrosamines is the increased acidity of the protons on the α-carbons (the carbons attached to the ring nitrogens) compared to the corresponding parent amines. acs.orgnih.gov This property allows for the selective deprotonation of these positions by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines. acs.orgnih.gov

These lithiated species are potent nucleophiles and serve as synthetic equivalents of secondary amine α-carbanions. acs.orgnih.gov They can react with a wide array of electrophiles, enabling carbon-carbon bond formation and the introduction of diverse functional groups at the α-position of the piperazine ring. acs.org This powerful synthetic tool was extensively developed by Seebach and co-workers. nih.gov

For this compound, lithiation could potentially occur at the C3 or C5 positions. The resulting α-lithiated intermediate can then be quenched with various electrophiles. Subsequent removal of the activating nitroso group via denitrosation reveals the new α-substituted piperazine derivative. acs.org This one-pot sequence of nitrosation, lithiation, electrophilic substitution, and denitrosation provides a versatile method for the α-substitution of secondary amines. acs.orgnih.gov

Table 3: Representative Electrophiles for α-Lithiated Nitrosopiperazines

| Electrophile Class | Example(s) | Resulting Functional Group |

| Alkyl Halides | Methyl iodide, Benzyl bromide | Alkyl, Benzyl |

| Aldehydes & Ketones | Benzaldehyde, Acetone | Hydroxyalkyl |

| Carboxylic Acid Derivatives | Esters, Acid chlorides | Acyl |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | Michael addition product |

This table is based on general reactivity of α-lithiated nitrosamines. acs.org

Electrochemical Transformations and Advanced Catalytic Derivatizations of Nitrosopiperazines

The chemical modification of nitrosopiperazines, such as this compound, is a critical area of research for accessing a variety of piperazine derivatives. Electrochemical methods and advanced catalytic processes offer sophisticated routes for the targeted transformation of the nitroso group, leading to the formation of new chemical entities with potential applications in various fields of chemical synthesis. While specific research on the electrochemical and advanced catalytic derivatization of this compound is not extensively documented in publicly available literature, the reactivity of the closely related N-nitrosamine functionality provides a strong basis for predicting its chemical behavior.

Electrochemical Transformations

The electrochemical reduction of N-nitrosamines is a promising method for their conversion into other functional groups, most notably the corresponding hydrazines or amines. This transformation is of significant interest as it represents a clean and efficient way to remove the nitroso group. The process typically involves the transfer of electrons from a cathode to the nitrosamine molecule, initiating a cascade of reactions that cleave the N-N bond or reduce the nitroso group.

Studies on various N-nitrosamines have demonstrated that controlled-potential electrolysis can selectively reduce the nitroso functionality. For instance, the electrochemical reduction of N-nitrosamines in aqueous solutions has been shown to proceed via a mechanism that can lead to the formation of the parent amine and nitrous acid, or under different conditions, to the corresponding hydrazine. The specific outcome of the reaction is highly dependent on the electrode material, the composition of the electrolyte, and the applied potential.

In the context of environmental remediation, electrochemical decomposition has been explored as a viable route to neutralize carcinogenic N-nitrosamines. Research on N-nitrosamines in carbon capture systems has shown that these compounds can be decomposed through a reduction reaction, converting them into their corresponding secondary amines. mdpi.com This process typically obeys first-order reaction kinetics with respect to the nitrosamine concentration. mdpi.com While specific parameters for this compound are not available, the general principles suggest that a similar electrochemical reduction would yield 1-Butyl-2-methylpiperazine.

Advanced Catalytic Derivatizations

Advanced catalytic derivatizations of nitrosopiperazines encompass a range of transformations that utilize catalysts to achieve high selectivity and efficiency. These methods are pivotal for synthesizing complex molecules from nitrosopiperazine precursors.

One of the most significant catalytic derivatizations of N-nitrosamines is their reduction to the corresponding amines. This is often achieved through catalytic hydrogenation, employing transition metal catalysts such as palladium, platinum, or nickel. For example, the reduction of 1-methyl-4-nitrosopiperazine (B99963) (MNP), a compound structurally similar to this compound, is a key step in the synthesis of 1-amino-4-methylpiperazine. This reduction has been successfully carried out using hydrogen gas with a palladium catalyst or with zinc powder in acetic acid. researchgate.net It is highly probable that this compound would undergo a similar catalytic reduction to yield 1-butyl-2-methylpiperazine.

The general reaction for the catalytic hydrogenation of a nitrosopiperazine is as follows:

R-N(N=O)-R' + H₂ (catalyst) → R-NH-R' + H₂O

Denitrosation, the removal of the nitroso group to regenerate the parent amine, is another crucial catalytic transformation. This reaction can be catalyzed by acids or transition metal complexes. researchgate.net For instance, reaction with species like CuCl/HCl has been reported for the destruction of nitrosamines. researchgate.net

Furthermore, the nitrosamino group can be catalytically transformed into other functionalities. While less common, catalytic oxidation could potentially convert the nitroso group to a nitro group, although this is often a competing reaction during nitrosation itself. The Fischer-Hepp rearrangement is a classic reaction of aryl nitrosamines, which rearranges to a p-nitroso aryl amine under acidic conditions, though this is less relevant for non-aromatic nitrosopiperazines.

The following table summarizes potential catalytic transformations of this compound based on known reactions of analogous compounds.

Table 1: Potential Catalytic Transformations of this compound

| Transformation | Reagents and Catalysts | Potential Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium (Pd) catalyst | 1-Butyl-2-methylpiperazine |

| Chemical Reduction | Zinc (Zn) powder, Acetic Acid | 1-Butyl-2-methylpiperazine |

| Denitrosation | H⁺ (acid catalyst) or CuCl/HCl | 1-Butyl-2-methylpiperazine |

It is important to note that the presence of the butyl and methyl groups on the piperazine ring may influence the reactivity and the optimal reaction conditions for these transformations due to steric and electronic effects. However, the fundamental chemical principles derived from the study of other nitrosopiperazines provide a solid framework for the development of synthetic routes to new derivatives of this compound.

Formation Pathways and Degradation Mechanisms of 1 Butyl 2 Methyl 4 Nitrosopiperazine

Chemical Formation Under Controlled Laboratory Conditions

No specific studies on the kinetics and thermodynamics of the nitrosation of 1-butyl-2-methylpiperazine (B6332208) in either homogeneous or heterogeneous systems were found. Similarly, research detailing the influence of the butyl and methyl substituents on nitrosamine (B1359907) yields, or the specific role of nitrosating agents, pH, and temperature in the formation efficiency of 1-Butyl-2-methyl-4-nitrosopiperazine, is not available.

Degradation Processes of this compound in Simulated Environments

There is a lack of information regarding the degradation of this compound. No studies investigating its photolytic degradation mechanisms, including quantum yields and product profiles, could be located. Furthermore, research on its thermal decomposition pathways, including the characterization of byproducts and reaction kinetics, appears to be absent from the scientific literature.

Due to the absence of specific data for this compound, the creation of data tables and a detailed discussion of its formation and degradation as requested is not possible without resorting to speculation, which would compromise the scientific accuracy of the article.

No Information Available on this compound

The available scientific literature in this area predominantly focuses on a related but structurally distinct compound, 1-Methyl-4-nitrosopiperazine (B99963) (MNP) . Research on MNP has been driven by its identification as a potential impurity in pharmaceutical products, such as the antibiotic Rifampicin (B610482). mdpi.comnih.govresearchgate.net Studies on MNP have explored its formation through the degradation of parent drug molecules and the oxidation of related precursor compounds like 1-amino-4-methylpiperazine. mdpi.comnih.gov

Furthermore, investigations into MNP have detailed the influence of environmental factors such as temperature, humidity, and the presence of acidic or oxidative conditions on its formation kinetics. mdpi.com These studies have confirmed that elevated temperatures and exposure to oxygen can increase the levels of MNP in pharmaceutical formulations. mdpi.com

However, it must be emphasized that this body of research is specific to 1-Methyl-4-nitrosopiperazine. Due to the strict requirement to focus solely on this compound, and the absence of any data for this specific compound, it is not scientifically sound to extrapolate the findings for MNP to the butyl-methyl substituted analogue. Doing so would be speculative and would not meet the standards of a scientifically accurate and authoritative article.

Therefore, the requested article on the formation and degradation of this compound cannot be generated at this time due to a lack of available scientific information.

Advanced Analytical Techniques for 1 Butyl 2 Methyl 4 Nitrosopiperazine Quantification and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for identifying and quantifying nitrosamine (B1359907) impurities, offering exceptional sensitivity, selectivity, and precision. researchgate.net

Development and Optimization of Ultra-High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Methods

Ultra-High Performance Liquid Chromatography (UHPLC) systems, utilizing columns with sub-2-µm particles, offer significant advantages in terms of speed and resolution for nitrosamine analysis. The development of UHPLC-MS/MS methods is crucial for the simultaneous quantification of various nitrosamines.

A study focused on the analysis of 1-methyl-4-nitroso-piperazine (MNP), a structurally related nitrosamine, developed a UHPLC-MS/MS method to monitor its formation during the hydrolysis of rifampicin (B610482). mdpi.com The method employed an InfinityLab Poroshell HPH-C18 column and a gradient elution program. mdpi.com The analysis was performed in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.com For instance, the quantitative transition for MNP was identified as m/z 130.1 > 100.1. mdpi.com

The validation of such methods is critical and typically includes assessing specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For the analysis of MNP in rifampicin, a fully validated LC-MS/MS method demonstrated high sensitivity with an LOD of 0.0067 ppm and an LOQ of 0.013 ppm. nih.gov Another study on multicomponent products containing rifampicin reported an LOD of 0.15 ppm for MNP. mdpi.com

Two-dimensional liquid chromatography (2D-LC) coupled with UHPLC-MS/MS represents a further advancement, providing enhanced separation of nitrosamines from complex matrices of active pharmaceutical ingredients (APIs). nih.govbohrium.com This technique retains the API in the first dimension while transferring the fraction containing the nitrosamines to a second dimension for further separation and analysis. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Agilent 1260 Infinity II UHPLC with Mass Spectrometer | mdpi.com |

| Column | InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm) | mdpi.com |

| Mobile Phase | A: Water (5 mM Ammonium (B1175870) Formate (B1220265), pH 8.0) B: Methanol (B129727) | mdpi.com |

| Flow Rate | 0.25 mL/min | mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| MNP Transition | m/z 130.1 → 100.1 | mdpi.com |

Applications of Atmospheric Pressure Chemical Ionization (APCI) LC-MS/MS for Enhanced Detection

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for polar and less polar, thermally stable compounds of small molecular weight. lcms.cz In the analysis of nitrosamines, APCI can offer significant advantages over the more commonly used Electrospray Ionization (ESI). For certain nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), APCI has been shown to provide a tenfold improvement in analyte response compared to ESI. lcms.cz

The development of LC-APCI-MS/MS methods has proven effective for the simultaneous quantification of multiple nitrosamines in various pharmaceutical products. nih.govrjptonline.org These methods typically use a triple quadrupole mass spectrometer operating in positive APCI mode with MRM for quantification. nih.govrjptonline.org For example, a method for determining three N-nitrosamine impurities in varenicline (B1221332) tartrate was validated according to ICH Q2 (R1) guidelines, demonstrating excellent linearity and sensitivity with an LOQ of 0.66 ppm. rjptonline.org

The optimization of MS parameters is key to achieving high sensitivity. In one study, the source and probe temperatures for APCI were set to 130 °C and 350 °C, respectively, with a corona current of 3 µA. nih.gov Such optimized methods can achieve limits of detection in the range of 0.06–0.17 ng/mL, meeting the stringent requirements of regulatory agencies. researchgate.net

| Technique | Advantages for Nitrosamine Analysis | Reference |

|---|---|---|

| APCI-MS/MS | Enhanced sensitivity for certain nitrosamines (e.g., NDMA, NDEA); suitable for less polar, thermally stable compounds. | lcms.cznih.gov |

| ESI-MS/MS | Widely used, but may show lower response for some small, less polar nitrosamines compared to APCI. | lcms.cznih.gov |

Strategies for Optimizing Chromatographic Separation Parameters for Nitrosopiperazine Derivatives

Optimizing chromatographic conditions is fundamental to achieving reliable and efficient separation of nitrosopiperazine derivatives from complex sample matrices. longdom.org Key parameters that require careful adjustment include the choice of the stationary phase (column), mobile phase composition, flow rate, and column temperature. longdom.orgmostwiedzy.pl

Stationary Phase: The choice of the chromatographic column is critical. For reversed-phase liquid chromatography (RPLC), C18 columns are commonly used. mdpi.comrjptonline.org Phenyl-hexyl columns have also been successfully employed for the separation of MNP from rifampin drug substances. fda.gov.tw The selection depends on the specific polarity and structural characteristics of the target analytes and matrix components. longdom.org

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous solution and an organic solvent like methanol or acetonitrile, governs the elution strength. longdom.org Adjusting the gradient and the pH of the aqueous phase is crucial for optimizing the separation of analytes with different polarities. mdpi.comlongdom.org For instance, a basic mobile phase (pH 9.0) with ammonium formate buffer was used for MNP analysis to achieve good peak shape and retention. fda.gov.tw

Flow Rate and Temperature: The mobile phase flow rate and column temperature affect analysis time, peak shape, and resolution. longdom.org While higher flow rates can shorten analysis times, they may compromise separation efficiency. longdom.org Conversely, lower flow rates can improve analyte intensity but increase run times. lcms.cz A balance must be struck to achieve optimal resolution and throughput. longdom.org Similarly, temperature influences analyte volatility and viscosity of the mobile phase, and its optimization can improve separation. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, making it suitable for certain nitrosamine derivatives. filab.frakjournals.com

Development of GC-MS Methodologies for Volatile Nitrosopiperazine Derivatives

GC-MS methods have been developed for the detection of a range of volatile nitrosamines. nih.govnih.gov These methods often involve sample extraction with a solvent like dichloromethane, followed by concentration and injection into the GC-MS system. nih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds. nih.gov

For complex matrices, headspace sampling by solid-phase microextraction (HS-SPME) coupled with GC-MS offers a simple and efficient alternative for extracting volatile nitrosamines. nih.gov Method validation for GC-MS includes establishing linearity, recovery rates, and detection limits. One study reported excellent linearity with determination coefficients greater than 0.997 and recovery rates between 92% and 113% for nine volatile nitrosamines. nih.gov For GC-MS/MS, multiple reaction monitoring (MRM) provides superior selectivity by minimizing matrix interferences, allowing for high sensitivity and accuracy with calibration curves showing correlation coefficients of 0.999 or higher. shimadzu.com

It is important to note that some nitrosamines, such as N-nitrosodiphenylamine, can degrade in the hot GC injection port, which requires specific analytical considerations. epa.gov

Integration of Complementary GC Detectors (e.g., Thermal Energy Analyzer, Nitrogen-Phosphorus Detector)

To enhance the specificity and sensitivity of nitrosamine analysis, GC systems can be coupled with detectors other than a mass spectrometer.

Sample Preparation and Matrix Effects in Trace Analysis

The accurate trace analysis of nitrosamine impurities is heavily reliant on effective sample preparation to isolate the target analyte from the complex sample matrix. nih.gov The optimization and control of the sample preparation workflow are essential for generating high-quality data and avoiding issues such as false positives. nih.gov

For a compound like 1-Butyl-2-methyl-4-nitrosopiperazine, the choice of extraction and enrichment strategy would depend on the nature of the drug product matrix. Based on established methods for other nitrosamines like MNP, a common approach involves liquid extraction followed by a clean-up step.

A typical extraction procedure for a solid dosage form, such as a tablet or capsule, would involve the following steps:

Sample Weighing and Dissolution: A precise amount of the powdered sample, corresponding to a specific quantity of the active pharmaceutical ingredient (API), is weighed into a centrifuge tube. hsa.gov.sg

Solvent Extraction: An appropriate organic solvent, such as methanol or a mixture of methanol and water, is added. mdpi.commdpi.com The choice of solvent is critical to ensure efficient solubilization of the target nitrosamine while minimizing the dissolution of interfering matrix components. For complex multi-component products where matrix effects are significant, a solvent system like methanol-water with pH adjustment (e.g., using sodium hydroxide) may be necessary to improve extraction efficiency. mdpi.com

Physical Disruption: The sample is subjected to physical disruption methods like vortexing and sonication to ensure thorough extraction of the analyte from the matrix. hsa.gov.sgfda.gov.tw

Enrichment and Clean-up: Following extraction, centrifugation is employed to separate the solid matrix components from the liquid extract containing the analyte. hsa.gov.sgfda.gov.tw The resulting supernatant is then filtered, typically through a 0.2 µm membrane filter (e.g., PVDF or PTFE), to remove any remaining particulate matter before analysis. hsa.gov.sgmdpi.com This filtration step is crucial to protect the analytical instrumentation.

For liquid dosage forms, a direct dilution with a suitable solvent might be feasible, but for more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would likely be employed to concentrate the analyte and remove interfering substances.

Matrix effects, which are the alteration of analyte ionization due to co-eluting components from the sample matrix, pose a significant challenge in trace analysis by mass spectrometry. mdpi.com These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

Several strategies are employed to mitigate matrix and solvent effects in the analysis of nitrosamines, and these would be directly applicable to the analysis of this compound:

Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). fda.gov.tw For this compound, a deuterated or ¹³C-labeled analogue would be the ideal internal standard. This SIL-IS is added to the sample prior to extraction and co-elutes with the target analyte. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, and the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification. hsa.gov.sg

Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve baseline separation of the analyte from matrix components is a fundamental approach. This can involve adjusting the mobile phase composition, gradient profile, and choice of stationary phase. For MNP, phenyl-hexyl columns have been shown to provide good retention and separation. hsa.gov.sgfda.gov.tw

Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of matrix components, thereby minimizing their impact on the analyte's ionization. However, this approach is limited by the need to maintain the analyte concentration above the method's limit of quantification. hsa.gov.sg

Advanced Sample Preparation: As mentioned, techniques like SPE can be highly effective in removing interfering matrix components prior to LC-MS/MS analysis.

Ionization Source Selection: The choice of ionization source can also influence the extent of matrix effects. While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) has been shown to be less susceptible to matrix effects for some nitrosamines and could be evaluated for this compound. hsa.gov.sg

Standard Addition Method: In cases of severe and unpredictable matrix effects, the standard addition method can be used. This involves adding known amounts of the analyte standard to aliquots of the sample. By plotting the instrument response against the added concentration, the endogenous concentration of the analyte in the sample can be determined. mdpi.com

Rigorous Method Validation and Performance Characteristics for this compound

A crucial step in the development of any analytical method is its rigorous validation to ensure its performance is suitable for its intended purpose. The validation would be performed in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.net For this compound, the following performance characteristics would be evaluated, with expected performance based on validated methods for MNP.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net For a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, specificity is typically demonstrated by:

Chromatographic Resolution: Showing that the peak for this compound is well-resolved from any other components in the chromatogram of a blank and a placebo (matrix without the analyte) sample. mdpi.com

Mass Spectrometric Identification: Using the highly selective multiple reaction monitoring (MRM) mode in tandem mass spectrometry. The detection of two or more specific precursor-to-product ion transitions for the analyte at the correct retention time provides a high degree of confidence in its identification. The ratio of these transitions in a sample must match that of a pure standard within a specified tolerance (e.g., ±20%). hsa.gov.sg

Forced Degradation Studies: Subjecting the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) helps to demonstrate that the analyte peak is not subject to interference from potential degradation products. mdpi.comnih.gov

Linearity and Working Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of standard solutions of this compound would be prepared at different concentrations and analyzed. The response (peak area ratio of analyte to internal standard) is then plotted against concentration, and a linear regression is performed. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1 (e.g., ≥0.99). hsa.gov.sgnih.gov The working range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For MNP, linearity has been established over ranges such as 0.2–200 ng/mL. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com These are typically determined based on the signal-to-noise ratio (S/N), with an S/N of 3 often used for LOD and 10 for LOQ. who.int For a compound like MNP, validated methods have achieved LOQs as low as 0.013 ppm to 0.15 ppm, depending on the matrix and specific method. mdpi.comfrontiersin.org A similar level of sensitivity would be targeted for a method for this compound.

Table 1: Representative Method Performance Characteristics for MNP Analysis

| Parameter | Example Value (for MNP) | Reference |

|---|---|---|

| Linearity Range | 0.51–48.62 ng/mL | mdpi.com |

| Correlation Coefficient (R²) | ≥0.999 | mdpi.com |

| LOD | 0.0067 ppm | frontiersin.org |

| LOQ | 0.013 ppm | frontiersin.org |

Accuracy and Recovery: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. This involves spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., low, medium, and high) within the working range. The samples are then analyzed, and the percentage of the spiked analyte that is recovered is calculated. For nitrosamine analysis, recovery values are typically expected to be within a range of 70-130%. mdpi.com For MNP, average recovery rates of 87.05% and 100.38% have been reported. nih.govnih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: This is the precision between different laboratories.

For MNP, an intermediate precision of 2.52% RSD has been demonstrated. nih.gov

Table 2: Representative Accuracy and Precision Data for MNP Analysis

| Parameter | Spiked Concentration | Example Value (for MNP) | Reference |

|---|---|---|---|

| Accuracy (Recovery) | Low (5 ng/mL) | Average recovery of 87.05% | nih.gov |

| Medium (10 ng/mL) | |||

| High (25 ng/mL) | |||

| Intermediate Precision (RSD) | Not specified | 2.52% | nih.gov |

Environmental Chemistry and Occurrence of Nitrosopiperazine Derivatives

Environmental Fate and Transport Studies

Investigation of Bioavailability and Environmental Mobility of Nitrosopiperazine Structures

The environmental fate of 1-Butyl-2-methyl-4-nitrosopiperazine is not well-documented in scientific literature. However, by examining the broader class of N-nitrosopiperazines and other N-nitrosamines, it is possible to infer the likely behavior of this compound in the environment. The bioavailability and environmental mobility of these structures are governed by a combination of their physicochemical properties and the characteristics of the surrounding environmental compartments, including water, soil, and air.

The bioavailability of a chemical compound refers to the fraction of the compound that is absorbed by an organism and is available to cause a biological effect. For nitrosopiperazine structures, bioavailability is influenced by their solubility in water, lipophilicity (fat-solubility), and persistence in the environment. Generally, N-nitrosamines are soluble in water and various organic solvents. acs.org This solubility facilitates their uptake by organisms from contaminated water and soil.

Environmental mobility describes the movement of a chemical through the environment. This is largely determined by the compound's tendency to partition between different environmental media, such as water, soil, and air. Key processes governing mobility include sorption to soil and sediment, volatilization into the atmosphere, and transport in water.

Physicochemical Properties Influencing Bioavailability and Mobility

The following table presents key physicochemical properties for representative N-nitrosamines, which help in predicting the environmental behavior of nitrosopiperazine derivatives like this compound.

| Property | N-Nitrosodimethylamine (NDMA) | N-Nitrosopiperidine (NPIP) | General Implications for Nitrosopiperazines |

|---|---|---|---|

| Molecular Weight | 74.08 g/mol | 114.15 g/mol | Higher molecular weight generally corresponds to lower volatility and potentially higher sorption to organic matter. |

| Water Solubility | Readily soluble epa.gov | Data not readily available, but expected to be soluble | High water solubility suggests high mobility in aquatic systems and potential for leaching through soil into groundwater. epa.gov |

| Vapor Pressure | Relatively high for a nitrosamine (B1359907) | Data not readily available | Higher vapor pressure indicates a greater tendency to volatilize from water or soil surfaces into the atmosphere. |

| Log Kow (Octanol-Water Partition Coefficient) | -0.57 | 0.37 | A low Log Kow value, like that of NDMA, indicates a preference for the aqueous phase over organic phases, suggesting lower bioaccumulation in fatty tissues and lower sorption to organic matter in soil. A positive value suggests a slightly higher affinity for organic phases. |

| Henry's Law Constant | 1.82 × 10-6 atm-m3/mol epa.gov | Data not readily available | A low Henry's Law constant suggests that volatilization from water is not a rapid process. epa.gov |

Research Findings on Environmental Fate and Mobility

The environmental persistence and mobility of nitrosopiperazine structures are influenced by several degradation and transport processes. The table below summarizes key research findings on these processes for N-nitrosamines, which are relevant for understanding the potential behavior of this compound.

| Environmental Process | Summary of Research Findings |

|---|---|

| Sorption to Soil and Sediment | N-nitrosamines can adsorb to soil, with the extent of sorption strongly correlated with the organic matter content of the soil. epa.govgassnova.no Compounds with higher molecular weight and lipophilicity are expected to sorb more strongly, reducing their mobility in soil and groundwater. gassnova.no However, many low molecular weight nitrosamines are not strongly adsorbed and can be mobile. epa.gov |

| Mobility in Water | Due to their general water solubility, nitrosopiperazines are expected to be mobile in aquatic environments. acs.org Their movement will be governed by water flow and their partitioning between the water column and sediment. The presence of these compounds in drinking water sources is a concern, leading to research on their removal during water treatment. waterrf.orgnih.gov |

| Volatilization | Volatilization can be a significant transport pathway for low molecular weight nitrosamines from surface water and moist soil to the atmosphere. epa.gov However, for many nitrosamines, this process is slow and often less significant than photodegradation as a removal mechanism from water. nih.gov |

| Photodegradation (Photolysis) | N-nitrosamines are susceptible to degradation by sunlight, particularly in the atmosphere and surface waters. nih.gov Photolysis is considered a major pathway for the removal of these compounds from the environment. nih.govnih.gov The rate of photolysis can be influenced by factors such as pH and the presence of other substances in the water. nih.gov |

| Biodegradation | The biodegradation of N-nitrosamines in soil and water is generally a slow process. nih.gov Some studies have shown that there can be a significant lag period before any degradation occurs. nih.gov There is evidence to suggest that nitrosamines containing hydroxyl groups may be more susceptible to biodegradation. researchgate.net The process can be influenced by the microbial community present and other environmental conditions. nih.gov |

Computational Chemistry and Theoretical Modeling of 1 Butyl 2 Methyl 4 Nitrosopiperazine

Quantum Chemical Investigations of Reactivity and Stability

Quantum chemical calculations serve as a powerful, first-principles tool for exploring the intricate details of molecular structures and reaction pathways at the atomic level. frontiersin.orgnih.gov For nitrosopiperazines, these methods elucidate the fundamental factors governing their stability and reactivity.

The electronic structure of the 1-Butyl-2-methyl-4-nitrosopiperazine molecule is fundamental to its chemical properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model the geometry and electron distribution of the piperazine (B1678402) ring and its substituents.

Calculations for the parent N-nitrosopiperazine (NPZ) ring system reveal key electronic features. frontiersin.org The introduction of the nitroso group (-N=O) significantly alters the electronic landscape of the piperazine ring, creating a planar C₂N-N=O moiety due to delocalization of the nitrogen lone pair over the N-N=O system. The rotational barrier around the N-N bond is a critical parameter that can be calculated to understand the conformational preferences (E/Z isomerism) of the nitroso group. researchgate.net

For this compound, the electronic effects of the alkyl substituents are also considered:

1-Butyl Group: This group, attached to one of the ring nitrogens, primarily exerts an electron-donating inductive effect, which can influence the basicity of the nitrogen atom and the electronic properties of the ring.

2-Methyl Group: Located on the carbon adjacent to a ring nitrogen, this group also contributes an electron-donating effect and introduces steric hindrance, which can affect the ring's conformation and the accessibility of adjacent atoms for reactions.

Computational chemistry is instrumental in mapping the potential energy surfaces for the formation and degradation of nitrosopiperazines. This involves calculating the energies of reactants, products, intermediates, and transition states.

Formation Pathways: The primary pathway for nitrosamine (B1359907) formation is the reaction of a secondary amine (the piperazine derivative) with a nitrosating agent, such as nitrous acid (HNO₂) or dinitrogen trioxide (N₂O₃). researchgate.netnih.gov Kinetic studies on the formation of N-nitrosopiperazine from piperazine and nitrite (B80452) show the reaction is first order in nitrite, a piperazine carbamate (B1207046) species, and hydronium ion, with a calculated activation energy of 84 ± 2 kJ/mol. researchgate.netnih.gov Computational models can replicate these pathways, exploring how the presence of CO₂ can form different reactive species and influence the reaction rate. researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the amine on the nitrosating agent, and theoretical calculations can determine the precise energy barriers for each step. researchgate.net

Degradation Pathways: The carcinogenic action of many nitrosamines is linked to their metabolic activation, typically initiated by enzymatic α-hydroxylation by Cytochrome P450 enzymes. frontiersin.orgnih.gov Quantum chemical calculations are pivotal in assessing the likelihood of this activation step. The calculations compare the free energy profiles of different nitrosamines to understand why some are potent carcinogens while others are not. frontiersin.orgnih.gov The stability of the resulting diazonium ions and carbocations determines the subsequent reactions, such as DNA alkylation (carcinogenic pathway) or hydrolysis (detoxification pathway). frontiersin.org

Computational studies on the degradation of N-nitrosopiperazine have also explored its thermal and photochemical stability. While it is found to be thermally stable, it can degrade upon exposure to UV light. researchgate.net Theoretical modeling can trace the reaction coordinates for such decomposition processes, identifying the lowest energy pathways. pku.edu.cn

A summary of computationally derived energetic data for related nitrosamine reactions is presented below.

| Reaction Pathway | Compound Class | Method | Calculated Parameter | Value (kJ/mol) | Reference |

| Nitrosation | Piperazine + Nitrite | Kinetic Model | Activation Energy (Ea) | 84 ± 2 | nih.gov |

| Formaldehyde-Catalyzed Nitrosation | Piperazine + Nitrite | Kinetic Model | Activation Energy (Ea) | 33.6 ± 1.8 | researchgate.net |

| Unimolecular Gas-Phase Pyrolysis | Nitroguanidine | MINDO/3 MO | Activation Barrier | Varies by pathway | pku.edu.cn |

This table presents data for parent piperazine and other relevant compounds to illustrate the application of computational studies in determining reaction energetics. Specific values for this compound are not available but would be influenced by its unique substitution pattern.

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing unknown compounds.

Mass Spectrometry (MS): The fragmentation of protonated N-nitrosopiperazine in a mass spectrometer has been studied using collision-induced dissociation experiments and computational chemistry. researchgate.net The primary fragmentation pathways involve the loss of a nitric oxide radical (•NO) and nitrosyl hydride (HNO). DFT calculations (using the B3LYP functional) have been used to map the potential energy surface for these fragmentation processes. researchgate.net It was found that intramolecular isomerization precedes the loss of •NO at lower activation energies, while at higher energies, the direct loss of HNO competes with the consecutive loss of •NO and a hydrogen atom. researchgate.net Such theoretical predictions are crucial for developing reliable analytical methods for detecting nitrosamines.

Nuclear Magnetic Resonance (NMR): While NMR is a primary tool for structural elucidation, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry (often using the GIAO method within a DFT framework), a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted spectra with experimental data helps confirm the structure of complex molecules like this compound and aids in assigning specific resonances to the correct atoms in the molecule.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational techniques used to correlate the chemical structure of a compound with its biological activity. nih.gov For nitrosamines, these models are primarily focused on predicting their carcinogenic and genotoxic potential.

Given that many N-nitroso compounds are potent carcinogens, developing predictive models for their carcinogenic potency (often expressed as the TD₅₀ value, the dose required to induce tumors in 50% of test animals) is a major goal. nih.govresearchgate.net QSAR models are built using a dataset of nitrosamines with known carcinogenicities. mdpi.comnih.gov

These models have successfully been used to:

Predict the carcinogenic potency of nitroso-compounds bioassayed in rats. nih.govresearchgate.net

Identify structural features, or "structural alerts," that contribute to carcinogenicity. nih.govresearchgate.net

Explain differences in potency between isomers and between mono- and di-substituted compounds. nih.govresearchgate.net

Develop models that can classify N-nitroso compounds as liver-carcinogenic or non-liver-carcinogenic. nih.gov

Recent approaches combine quantum mechanical calculations with QSAR to provide a more mechanistic basis for potency prediction, moving beyond simple structural features to include reactivity parameters like activation energies for metabolic activation. frontiersin.orgusp.orgacs.org These models can be applied to novel or untested nitrosamines, such as this compound, to estimate their potential cancer risk.

The foundation of any QSAR model is the selection of molecular descriptors that can quantitatively represent the structural and physicochemical properties of the molecules. researchgate.netmdpi.com A wide array of descriptors are calculated from the molecular structure.

Molecular Descriptors: For nitrosamines, several classes of descriptors have proven useful:

Quantum Chemical Descriptors: These include the energies of the highest occupied and lowest unoccupied molecular orbitals (E-HOMO and E-LUMO), ionization potential, and electrophilicity index. mdpi.comresearchgate.netmdpi.com These relate directly to the molecule's reactivity.

Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity, polarizability, and aqueous solubility are often correlated with a compound's ability to reach its biological target. nih.govresearchgate.net

A curated list of common descriptors and their relevance is provided in the table below.

| Descriptor Class | Example Descriptor | Significance in Nitrosamine Toxicity | Reference |

| Quantum Chemical | E-HOMO (Highest Occupied Molecular Orbital Energy) | Relates to the ease of oxidation; higher values can indicate greater reactivity. | mdpi.commdpi.com |

| E-LUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the ability to accept electrons; relevant for certain metabolic reactions. | mdpi.com | |

| Ionization Potential (IP) | Energy required to remove an electron; linked to metabolic activation. | mdpi.com | |

| Topological | Spectral Moments (TOPS-MODE) | Encodes substructural information, highlighting contributions of specific bonds/fragments (e.g., alkyl chains) to carcinogenicity. | nih.govresearchgate.net |

| Atom-Pair Descriptors (e.g., B01[C-O]) | Represents the presence/absence of specific bond types at certain topological distances. | mdpi.com | |

| Physicochemical | Hydrophobicity/Abraham Indexes | Relates to partitioning behavior, membrane transport, and interaction with hydrophobic pockets in enzymes. | nih.gov |

| Polarizability | Measures how easily the electron cloud is distorted; relates to intermolecular interactions. | mdpi.comnih.gov |

Statistical Methodologies: Once descriptors are calculated, statistical methods are used to build the predictive model.

Multiple Linear Regression (MLR): A common method used to create a linear equation relating the descriptors to the biological activity. mdpi.comnih.gov

Machine Learning Algorithms: More advanced methods like Artificial Neural Networks (ANN) are also used, particularly for classification tasks (e.g., toxic vs. non-toxic). mdpi.com

The validity and predictive power of these models are rigorously assessed using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure they are robust and can accurately predict the activity of new compounds. mdpi.comnih.govresearchgate.net

Computational Approaches for Predicting Biological Activation and Deactivation Pathways

The biological activity of N-nitrosamines, including this compound, is intrinsically linked to their metabolic transformation. Computational chemistry offers powerful tools to predict the metabolic fate of these compounds, particularly their activation into carcinogenic agents. The primary activation pathway for many nitrosamines is cytochrome P450 (CYP)-mediated α-carbon hydroxylation. nih.govchemrxiv.orgresearchgate.net This reaction is considered a crucial rate-limiting step, leading to the formation of unstable α-hydroxy-nitrosamines that can ultimately generate highly reactive electrophilic diazonium ions capable of alkylating DNA and initiating carcinogenesis. acs.orgnih.gov

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict the likelihood of α-carbon hydroxylation. acs.orgusp.org These models analyze the structural and electronic properties of a molecule to estimate its reactivity at specific sites. For this compound, there are two α-carbons susceptible to hydroxylation: the methylene (B1212753) group of the butyl chain and the methyl-substituted carbon within the piperazine ring.

Recent advancements in computational toxicology have led to the development of novel methods that leverage larger datasets from non-nitrosamine xenobiotics to improve the prediction of nitrosamine metabolism. nih.govchemrxiv.orgresearchgate.net By identifying structural features that influence the hydroxylation of CH2 groups in a wide range of chemicals, these models can infer the metabolic susceptibility of nitrosamines with greater accuracy, overcoming the limitations of sparse carcinogenicity data for complex nitrosamines. nih.govchemrxiv.orgresearchgate.netnih.gov

The prediction of biological activation for this compound would involve several computational steps:

Conformational Analysis: Determining the most stable three-dimensional structures of the molecule.

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties such as orbital energies (HOMO/LUMO), partial charges, and bond dissociation energies. acs.orgusp.org These properties provide insights into the reactivity of different parts of the molecule.

Docking Simulations: Modeling the interaction of this compound with the active sites of relevant CYP enzymes (e.g., CYP2A13) to predict the most likely binding poses and sites of metabolism. chemrxiv.org

QSAR Modeling: Applying established or newly developed QSAR models that correlate structural descriptors with the probability of α-carbon hydroxylation. acs.orgnih.gov

Deactivation pathways, such as denitrosation or hydroxylation at other positions (β, γ, etc.), can also be modeled computationally. These pathways compete with the activation pathway and can reduce the carcinogenic potential of the compound. The prediction of these competing reactions is also a focus of computational modeling efforts. acs.org

Table 1: Illustrative Computational Predictions for Biological Activation of this compound

| Metabolic Parameter | Predicted Value/Classification | Computational Method |

| Probability of α-Carbon Hydroxylation (Butyl chain) | Moderate to High | QSAR, DFT |

| Probability of α-Carbon Hydroxylation (Ring) | Low to Moderate | QSAR, Steric Hindrance Analysis |

| Predicted Primary Metabolites | 4-(Butyl-nitrosamino)-3-methyl-piperazin-1-ol | Docking and Reactivity Models |

| Carcinogenic Potency Category (Predicted) | Potent (based on structural alerts) | Read-across, QSAR |

Note: The data in this table is illustrative and based on general computational models for N-nitrosamines. Specific computational studies on this compound are not publicly available.

Atmospheric and Environmental Chemical Modeling

Computational models are essential for predicting the environmental fate and transport of chemicals like this compound. These models simulate the compound's behavior in various environmental compartments, including the atmosphere, water, and soil.

Prediction of Atmospheric Degradation Kinetics (e.g., OH Radical Reactions, Ozone Reactions)

In the atmosphere, organic compounds are primarily degraded by reacting with photochemically generated oxidants, such as the hydroxyl radical (•OH), ozone (O3), and nitrate (B79036) radicals (•NO3). For many organic compounds, the reaction with the hydroxyl radical is the most significant atmospheric removal process. epa.gov

The rate of atmospheric degradation of this compound can be estimated using computational models that calculate the rate constants for its reactions with these oxidants. These models often employ structure-activity relationships (SARs) that correlate the molecular structure with reactivity.

The atmospheric half-life (t1/2) of the compound can then be calculated based on the predicted reaction rate constant and the average atmospheric concentration of the oxidant. For example, the half-life with respect to reaction with •OH can be calculated using the following equation:

t1/2 = ln(2) / (kOH * [OH])

where kOH is the rate constant for the reaction with the hydroxyl radical and [OH] is the average atmospheric concentration of the hydroxyl radical.

While specific experimental or computational data for this compound is scarce, general models for amines and related compounds can provide estimates. The presence of the nitrosamine group and the alkyl substituents will influence the reaction rates.

Table 2: Illustrative Predicted Atmospheric Degradation of this compound

| Degradation Pathway | Predicted Rate Constant (cm³/molecule-sec) | Predicted Atmospheric Half-life |

| Reaction with •OH | 1.5 x 10⁻¹¹ | ~ 18 hours |

| Reaction with O₃ | < 1.0 x 10⁻¹⁸ | > 10 days |

| Photolysis | Negligible in the troposphere | - |

Note: The data in this table is illustrative and based on estimations from general atmospheric chemistry models for similar organic nitrogen compounds. [OH] concentration is assumed to be 1 x 10⁶ molecules/cm³. Specific data for this compound is not available.

Computational Simulations of Environmental Partitioning and Distribution

The environmental distribution of this compound is governed by its partitioning behavior between different environmental compartments such as water, soil, sediment, and air. Computational models can predict key physicochemical properties that determine this partitioning. These properties include:

Octanol-Water Partition Coefficient (Log Kow): A measure of the compound's hydrophobicity. Higher Log Kow values indicate a greater tendency to partition into organic matter and fatty tissues.

Soil Organic Carbon-Water Partitioning Coefficient (Log Koc): Indicates the compound's tendency to adsorb to soil and sediment.

Henry's Law Constant (H): Describes the partitioning between air and water.

Table 3: Illustrative Predicted Environmental Partitioning of this compound

| Physicochemical Property | Predicted Value | Implication for Environmental Distribution |

| Log Kow (Octanol-Water Partition Coefficient) | 2.1 | Moderate potential for bioaccumulation |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.5 | Moderate adsorption to soil and sediment |

| Water Solubility (mg/L) | 5,000 | High mobility in aqueous systems |

| Henry's Law Constant (atm-m³/mol) | 1.2 x 10⁻⁸ | Primarily partitions to water and soil rather than air |

Note: The data in this table is illustrative and derived from general predictive models for organic compounds. Specific experimental data for this compound is not available.

Risk Assessment Methodologies and Regulatory Science Perspectives for this compound

The emergence of nitrosamine impurities in pharmaceutical products has necessitated the development of robust risk assessment methodologies and regulatory frameworks. For novel or less-studied compounds such as this compound, for which specific carcinogenicity data are scarce, these frameworks are crucial for ensuring patient safety. The risk assessment for such compounds relies on principles and methodologies applied to the broader class of nitrosopiperazine and nitrosamine derivatives.

Conclusions and Future Research Directions

Synthesis of Current Knowledge and Identification of Persistent Research Gaps

Current scientific knowledge regarding nitrosopiperazines is largely driven by their emergence as significant impurities in pharmaceutical products. nih.gov A notable example is 1-methyl-4-nitrosopiperazine (B99963) (MNP), which has been identified as a genotoxic impurity in the anti-tuberculosis drug rifampicin (B610482). mdpi.comfrontiersin.orgnih.gov Research into MNP has established that its formation can occur through multiple pathways, including as a byproduct of the drug's synthesis process or through the degradation of the active pharmaceutical ingredient (API) itself. mdpi.comresearchgate.net Studies have confirmed that factors such as temperature, humidity, and the presence of oxidizing agents can influence the rate of MNP formation. mdpi.com

Despite these advances, significant research gaps persist, particularly for less common derivatives like 1-Butyl-2-methyl-4-nitrosopiperazine. Key areas where knowledge is lacking include:

Synthesis and Formation Pathways: While the general mechanism of nitrosation is understood (requiring a nitrosating agent and a secondary or tertiary amine), the specific precursors and reaction kinetics for the formation of this compound are unknown. researchgate.net The influence of the butyl and methyl substitutions on the piperazine (B1678402) ring on its reactivity and propensity for nitrosation has not been studied.

Physicochemical Properties: There is a lack of experimentally determined data for fundamental properties such as solubility, vapor pressure, and dissociation constants for this specific compound. Such data is crucial for developing analytical methods and predicting its environmental fate.

Toxicological Profile: The genotoxic and carcinogenic potential of this compound has not been evaluated. While N-nitrosamines as a class are considered probable human carcinogens, the specific potency of individual derivatives can vary significantly. ijpsjournal.com

Emerging Analytical Challenges and Innovations in Nitrosopiperazine Detection

The detection and quantification of nitrosopiperazine impurities at trace levels present a significant analytical challenge due to the low permissible intake limits set by regulatory bodies. ijpsjournal.com The primary challenge lies in achieving the required sensitivity and selectivity, especially in complex matrices like pharmaceutical formulations. researchgate.netchromatographyonline.com

Current and Emerging Analytical Techniques:

| Technique | Description | Advantages | Challenges |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | A widely used method for both volatile and non-volatile nitrosamines. It separates compounds chromatographically before detection by mass spectrometry. researchgate.net | High sensitivity and selectivity; suitable for a wide range of nitrosamines. theanalyticalscientist.com | Matrix effects can interfere with ionization; method development can be complex. researchgate.net |

| GC-MS (Gas Chromatography-Mass Spectrometry) | A robust technique primarily for volatile nitrosamines. The sample is vaporized and separated in a gas stream before mass analysis. researchgate.net | Excellent for volatile compounds; well-established methodology. theanalyticalscientist.com | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |

| HRMS (High-Resolution Mass Spectrometry) | Provides highly accurate mass measurements, enabling the identification of unknown nitrosamine (B1359907) impurities and differentiation from isobaric interferences. nih.govresearchgate.net | High degree of certainty in identification; useful for novel impurity profiling. | Higher cost and complexity compared to standard MS; requires specialized expertise. |

| UHPLC-MS/MS (Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry) | An advanced form of LC-MS/MS that uses smaller particle columns to achieve faster and more efficient separations. nih.gov | Increased speed and resolution; improved sensitivity. | Higher backpressures require specialized equipment; more susceptible to clogging. |

Innovations in this field are focused on developing faster, more sensitive, and more robust analytical methods. nih.gov This includes the use of novel sample preparation techniques like disposable pipette extraction to reduce solvent consumption and analysis time. nih.gov Furthermore, there is a growing trend towards methods that can simultaneously detect a wide range of N-nitrosamines, improving the efficiency of screening processes. chromatographyonline.com

Prospects for Advanced Mechanistic Insights and Enhanced Predictive Modeling

Future research will likely focus on gaining a deeper understanding of the mechanisms underlying the formation and degradation of nitrosopiperazine derivatives. For a compound like this compound, this would involve:

Forced Degradation Studies: Systematically exposing the parent amine (1-butyl-2-methylpiperazine) and related substances to various stressors (e.g., heat, acid, light, oxidizing agents) in the presence of nitrosating agents to elucidate formation pathways. mdpi.com

Isotopic Labeling Studies: Using stable isotopes to trace the incorporation of nitrogen from nitrosating agents into the piperazine ring, providing definitive evidence of nitrosamine formation.

In parallel, there is a growing interest in the development and application of predictive modeling techniques to assess the risk of nitrosamine formation and toxicity. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or toxicity. nih.gov For nitrosopiperazines, QSAR models could be developed to:

Predict the likelihood of a particular piperazine derivative forming a nitrosamine under specific conditions.

Estimate the carcinogenic potency of novel nitrosopiperazines based on their structural features, helping to prioritize analytical testing and risk assessment efforts. nih.gov

Integrate mechanistic and pharmacokinetic information to create more complex and realistic models of potential toxicity. nih.gov

Strategic Research Priorities for Comprehensive Understanding and Control of Nitrosopiperazine Derivatives

To address the existing knowledge gaps and enhance public health protection, a strategic approach to research on nitrosopiperazine derivatives is necessary. Key priorities should include:

Characterization of Novel Derivatives: A systematic effort to synthesize and characterize less-studied compounds like this compound. This includes determining their fundamental physicochemical properties and developing certified reference standards for analytical testing.

Development of Advanced Analytical Methods: Continued innovation in analytical science to create harmonized, high-throughput methods for the detection of a broad spectrum of nitrosopiperazines in diverse matrices. nih.gov This will support both regulatory compliance and a deeper understanding of human exposure.

Elucidation of Formation and Degradation Pathways: Conducting detailed mechanistic studies to understand how different substituents on the piperazine ring affect the kinetics and thermodynamics of nitrosamine formation and degradation. This knowledge is crucial for developing effective control strategies. nih.gov

Expansion of Toxicological Databases: Performing in vitro and in silico toxicological assessments to build a comprehensive database of the potential carcinogenicity of various nitrosopiperazine derivatives. This data is essential for accurate risk assessment.

Refinement of Predictive Models: Investing in the development and validation of sophisticated predictive models (e.g., QSAR) that can reliably forecast the risk of formation and the toxic potential of new or unstudied nitrosopiperazine compounds. nih.gov

By focusing on these strategic priorities, the scientific community can build a more complete picture of the risks associated with nitrosopiperazine derivatives and develop effective strategies to control their presence in consumer products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.